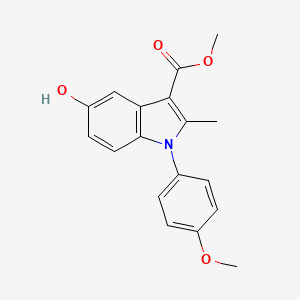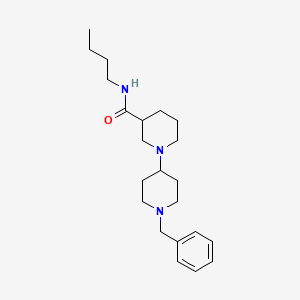![molecular formula C14H14F3N3O B6137444 N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6137444.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB is a small molecule that belongs to the family of benzamide compounds and has been synthesized using various methods.
作用機序
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide exerts its biological effects by binding to specific targets in cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to bind to the active site of acetylcholinesterase, which inhibits its activity and increases the level of acetylcholine in the brain. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs by N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide leads to changes in the expression of genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to increase the level of acetylcholine in the brain, which is essential for cognitive function. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to improve memory and learning in animal models of Alzheimer's disease. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide is a small molecule that is easy to synthesize and purify. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to have high selectivity and potency for its targets in cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier permeability. However, N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has some limitations for lab experiments. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be toxic at high concentrations, which can affect the viability of cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can also be unstable in aqueous solutions, which can affect its potency and selectivity.
将来の方向性
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has several potential future directions for scientific research. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be further studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can also be further optimized for its pharmacokinetic properties, including improving its stability and reducing its toxicity. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can also be further studied for its mechanism of action, including identifying its targets in cells and understanding the signaling pathways involved. Overall, N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has significant potential for scientific research and therapeutic applications.
合成法
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)benzoic acid with 1H-imidazole-1-propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1H-imidazole-1-propylamine in the presence of a base such as triethylamine (TEA). The purity and yield of N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide can be improved by using column chromatography and recrystallization.
科学的研究の応用
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to have antitumor activity by inhibiting the growth of cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)12-4-1-3-11(9-12)13(21)19-5-2-7-20-8-6-18-10-20/h1,3-4,6,8-10H,2,5,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAJKZQFGGERQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)



![2-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137403.png)
![2-(benzylthio)-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6137410.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B6137438.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6137448.png)
![N,N-dimethyl-N'-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)sulfamide](/img/structure/B6137451.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6137454.png)
![4-benzyl-1-(3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6137461.png)